molecular formula C6H4BCl2FO2 B1443089 2,6-Dichloro-4-fluorophenylboronic acid CAS No. 1451392-99-6

2,6-Dichloro-4-fluorophenylboronic acid

Cat. No.: B1443089
CAS No.: 1451392-99-6
M. Wt: 208.81 g/mol
InChI Key: KXQQDVRYPXXJCR-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BCl2FO2 and a molecular weight of 208.81 g/mol . This compound is characterized by the presence of boronic acid functional groups attached to a phenyl ring substituted with chlorine and fluorine atoms. It is a white to off-white solid that is slightly soluble in acetonitrile and chloroform .

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-4-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. It interacts with enzymes, proteins, and other biomolecules through covalent bonding with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that contain active site serine residues . The compound’s ability to form reversible covalent bonds makes it a valuable tool in biochemical research and drug development.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This compound can also modulate gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by forming covalent bonds with active site residues, leading to a decrease in enzymatic function . Additionally, this compound can activate certain enzymes by stabilizing their active conformations. Changes in gene expression are mediated through interactions with transcriptional regulators, which can either enhance or repress the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is hygroscopic and should be stored at -20°C under an inert atmosphere to maintain its stability . Over time, degradation products may form, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, toxic effects such as cellular stress, apoptosis, and organ damage have been observed. Threshold effects are critical in determining the safe and effective dosage range for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with target biomolecules in the appropriate cellular context. The compound’s effects on cellular function are closely linked to its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-fluorophenylboronic acid typically involves the reaction of 2,6-dichloro-4-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions often include the use of an inert atmosphere and low temperatures to prevent the decomposition of the organometallic intermediates.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-fluorophenylboronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules with specific functional groups .

Properties

IUPAC Name

(2,6-dichloro-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQQDVRYPXXJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263653
Record name B-(2,6-Dichloro-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-99-6
Record name B-(2,6-Dichloro-4-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2,6-Dichloro-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-dichloro-4-fluorophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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